molecular formula C15H14N2O2 B2572349 N-(3-cyano-5-phenylfuran-2-yl)-2-methylpropanamide CAS No. 453590-29-9

N-(3-cyano-5-phenylfuran-2-yl)-2-methylpropanamide

Cat. No.: B2572349
CAS No.: 453590-29-9
M. Wt: 254.289
InChI Key: GQAIJIZWHQGHSU-UHFFFAOYSA-N
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Description

N-(3-cyano-5-phenylfuran-2-yl)-2-methylpropanamide is an organic compound that belongs to the class of amides It features a furan ring substituted with a cyano group and a phenyl group, along with a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5-phenylfuran-2-yl)-2-methylpropanamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.

    Attachment of the Phenyl Group: The phenyl group can be introduced through electrophilic aromatic substitution reactions.

    Formation of the Amide Bond: The final step involves the formation of the amide bond through the reaction of the furan derivative with 2-methylpropanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-5-phenylfuran-2-yl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group or reduce the furan ring to a tetrahydrofuran ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Amines or tetrahydrofuran derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-(3-cyano-5-phenylfuran-2-yl)-2-methylpropanamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research may explore its potential as a drug candidate or a pharmacophore in the development of new therapeutic agents.

    Industry: It can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(3-cyano-5-phenylfuran-2-yl)-2-methylpropanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The cyano group and the amide moiety can participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyano-5-phenylfuran-2-yl)benzamide
  • N-(3-cyano-5-phenylfuran-2-yl)thiophene-2-carboxamide
  • N-(3-cyano-5-phenylfuran-2-yl)-3-methoxybenzamide

Uniqueness

N-(3-cyano-5-phenylfuran-2-yl)-2-methylpropanamide is unique due to the presence of the 2-methylpropanamide moiety, which can influence its physicochemical properties, reactivity, and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic profiles compared to similar compounds.

Properties

IUPAC Name

N-(3-cyano-5-phenylfuran-2-yl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-10(2)14(18)17-15-12(9-16)8-13(19-15)11-6-4-3-5-7-11/h3-8,10H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQAIJIZWHQGHSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(C=C(O1)C2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101330562
Record name N-(3-cyano-5-phenylfuran-2-yl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101330562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818943
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

453590-29-9
Record name N-(3-cyano-5-phenylfuran-2-yl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101330562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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